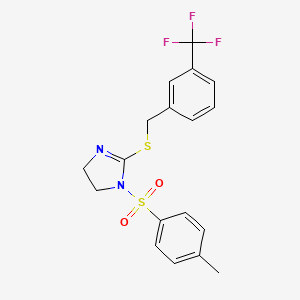

1-甲苯磺酰基-2-((3-(三氟甲基)苄基)硫代)-4,5-二氢-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

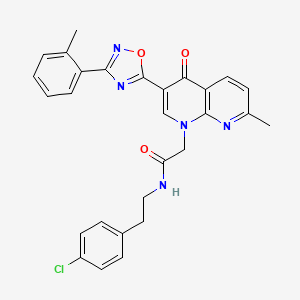

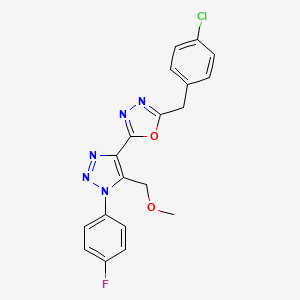

The compound “1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains a tosyl group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the generation and alkylation of the 1‐tosyl‐2‐(trifluoromethyl)aziridin‐2‐yl anion with ω,ω′‐dihaloalkanes, followed by a novel ring‐expansion protocol toward 2‐CF3‐pyrrolidines, 2‐CF3‐piperidines, and 3‐CF3‐azepanes .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and could involve various types of reactions depending on the conditions and reagents used. For example, fluorination of N-substituted pyrroles with xenon difluoride was performed to give substituted products at α-position .科学研究应用

一锅合成技术

已经开发了一锅合成方法来有效生成咪唑并[1,2-a]吡啶,利用苄基卤代物或苄基甲苯磺酸酯。这些化合物通过温和氧化成醛,然后进行三组分反应来合成,展示了甲苯磺酰化化合物在合成具有优异产率的复杂杂环中的多功能性 (Adib, Sheikhi, & Rezaei, 2011).

催化应用

研究还探讨了使用 1-甲苯磺酰基咪唑衍生物作为酸性环境中碳钢的缓蚀剂,表明其在材料科学中具有保护金属免受腐蚀的潜在应用。研究发现,这些化合物表现出混合型抑制行为,并遵循朗缪尔吸附等温线 (Zhang 等人,2015 年).

新型合成路线

此外,已经开发出用于创建咪唑衍生物的新型合成路线,突出了甲苯磺酰化化合物在构建新化学实体中的合成效用。这些方法包括环化反应和通过与杂多亚甲基的反应形成杂环化合物,展示了此类甲苯磺酰化中间体在有机合成中的广泛适用性 (Chuprakov, Kwok, & Fokin, 2013).

在药物化学中的应用

对 4,5-二芳基-2-(取代硫代)-1H-咪唑及其亚砜和砜的合成研究揭示了它们作为抗炎和镇痛剂的潜力,展示了甲苯磺酰基咪唑衍生物在开发新治疗剂中的作用。该类中的某些类似物在临床前模型中被发现比苯丁酮和吲哚美辛等标准治疗更有效 (Sharpe 等人,1985 年).

作用机制

Target of Action

It’s known that similar compounds with aziridine and imidazole groups are often involved in nucleophilic ring-opening reactions . These reactions are crucial in the synthesis of nitrogen-containing biologically active molecules .

Mode of Action

The compound, being an aziridine derivative, is likely to undergo ring-opening reactions. The aziridine ring can be activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . This process is crucial for the formation of various biologically and pharmaceutically important drugs .

Biochemical Pathways

Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks are essential for the construction of a variety of biologically and pharmaceutically important drugs .

Result of Action

The compound’s potential to undergo ring-opening reactions and form various biologically active molecules suggests that it could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing substituents can activate the aziridine ring and facilitate ring-opening reactions .

未来方向

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For instance, there is great interest in introducing substituents that can increase the biological activity of compounds, which can be related to an increase of the lipophilicity, the bioavailability, and the metabolic stability .

属性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2S2/c1-13-5-7-16(8-6-13)27(24,25)23-10-9-22-17(23)26-12-14-3-2-4-15(11-14)18(19,20)21/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHRJAMLVWYOOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)

![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)

![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)

![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)